(1-Ethyl-1-methylpropyl)amine hydrochloride
Description
(1-Ethyl-1-methylpropyl)amine hydrochloride (CAS: 860409-61-6, MFCD18785612) is a branched aliphatic amine hydrochloride. Its molecular formula is C6H16ClN, with a purity of 95% .
Properties
IUPAC Name |
3-methylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(3,7)5-2;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBXNFVAPJRVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860409-61-6 | |
| Record name | 3-methylpentan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
(1-Ethyl-1-methylpropyl)amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Ethyl-1-methylpropyl)amine hydrochloride exerts its effects depends on its specific application
Comparison with Similar Compounds
Structural Analogues and Derivatives
3-[(1-Ethyl-1-methylpropyl)amino]propanenitrile Hydrochloride
- Molecular Formula : C9H19ClN2
- Molecular Weight : 190.718 .
- Key Differences: Contains a cyano (-CN) group appended to the amine, enhancing its utility as an intermediate in nitrile-based syntheses (e.g., Strecker reactions).
N-(1-Ethyl-1-methylpropyl)-4-morpholineacetamide Hydrochloride
Mecamylamine Hydrochloride (M9020)
- CAS: Not explicitly listed in evidence.
- Structure : A bicyclic tertiary amine (ganglionic blocker).
- Key Differences :
Bis-TRIS Hydrochloride (B6032)
- Structure: Contains a tris(hydroxymethyl)aminomethane derivative.
- Key Differences :
Physical and Chemical Properties
| Property | (1-Ethyl-1-methylpropyl)amine HCl | 3-[(1-Ethyl-1-methylpropyl)amino]propanenitrile HCl | Mecamylamine HCl | Bis-TRIS HCl |
|---|---|---|---|---|
| Molecular Weight | ~149.65 g/mol (calculated) | 190.718 g/mol | ~203.7 g/mol | ~209.6 g/mol |
| Solubility (Predicted) | Moderate in polar solvents | High in polar solvents (due to -CN) | High (pharma use) | Very high |
| Steric Hindrance | High (branched alkyl) | Moderate (-CN reduces bulk) | High (bicyclic) | Low |
| Applications | Synthetic intermediate | Nitrile synthesis | Pharmaceutical | Buffer |
Biological Activity
(1-Ethyl-1-methylpropyl)amine hydrochloride, with the molecular formula CHClN, is an organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This compound is a primary amine and is often utilized in medicinal chemistry for synthesizing biologically active molecules. This article delves into its biological activity , including antimicrobial effects, anti-inflammatory properties, and its role in drug development.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 54593037 |
| Molecular Weight | 138.66 g/mol |
| IUPAC Name | (1-Ethyl-1-methylpropyl)amine hydrochloride |
| LogP | 1.63 |
| Purity | 95% |
Structure
The structural formula of (1-Ethyl-1-methylpropyl)amine hydrochloride indicates a branched amine configuration, which can influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that (1-Ethyl-1-methylpropyl)amine hydrochloride exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of various compounds, (1-Ethyl-1-methylpropyl)amine hydrochloride showed the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 40 |
These results suggest that the compound could serve as a potential candidate in the development of new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, (1-Ethyl-1-methylpropyl)amine hydrochloride has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB), a key transcription factor in inflammatory processes. By modulating this pathway, the compound may reduce inflammation in various models of disease.
Pharmacological Applications
Recent studies have explored the use of (1-Ethyl-1-methylpropyl)amine hydrochloride in drug formulation and synthesis:
- Synthesis of Heterocyclic Compounds : It serves as a building block for creating more complex molecules with potential therapeutic applications.
- Drug Delivery Systems : Its properties allow it to be utilized in developing novel drug delivery systems aimed at improving bioavailability and targeting specific tissues.
Safety and Toxicity
Toxicological assessments have indicated that while (1-Ethyl-1-methylpropyl)amine hydrochloride possesses beneficial biological activities, it also requires careful evaluation regarding safety profiles. Studies have shown that at higher concentrations, it may exhibit cytotoxic effects on certain cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
